N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and thiophene intermediates. Common synthetic methods include:
Friedel-Crafts Acylation: This reaction involves the acylation of benzofuran with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Suzuki Coupling: This step involves the coupling of the benzofuran intermediate with a thiophene boronic acid derivative using a palladium catalyst.
Amidation: The final step involves the formation of the carboxamide group by reacting the thiophene intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing greener solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure with a pyridine ring instead of benzofuran.
2-(4-methoxybenzoyl)-3-methyl-1-benzofuran: Lacks the thiophene carboxamide group.
Benzo[b]thiophene-2-carboxamide derivatives: Similar thiophene-based structure with different substituents.
Uniqueness
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is unique due to its combination of benzofuran and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-17-12-15(23-22(25)19-4-3-11-28-19)7-10-18(17)27-21(13)20(24)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHGXEGBODIJFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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